Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate
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Overview
Description
Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound with the molecular formula C16H18N2O4. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of amino and carboxylate groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 3,3’-dimethyl-4,4’-diaminodiphenylmethane with dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires heating to a temperature of around 150°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure systems and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The carboxylate groups can interact with metal ions, influencing catalytic processes. These interactions can lead to changes in biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,3’-Diaminobenzidine: Similar in structure but lacks the carboxylate groups.
4,4’-Diamino[1,1’-biphenyl]-3,3’-diol: Contains hydroxyl groups instead of carboxylate groups.
3,3’-Dimethylbiphenyl: Lacks both amino and carboxylate groups .
Uniqueness
Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate is unique due to the presence of both amino and carboxylate groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
methyl 2-amino-4-(3-amino-4-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C16H16N2O4/c1-21-15(19)11-5-3-9(7-13(11)17)10-4-6-12(14(18)8-10)16(20)22-2/h3-8H,17-18H2,1-2H3 |
InChI Key |
GVQPQAMGMIGQKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)N)N |
Origin of Product |
United States |
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